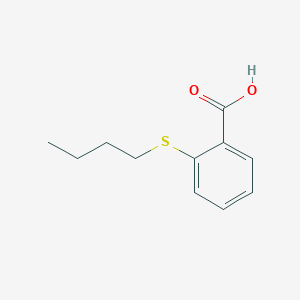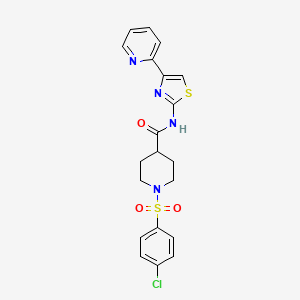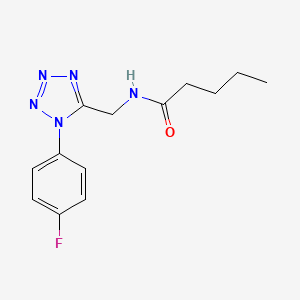
N-(4,4-difluorocyclohexyl)-2-(2-fluorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C15H18F3NO2 and its molecular weight is 301.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- A study on the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, in rats. The research provides insights into the drug's absorption, clearance, distribution, and metabolite identification, which could be relevant for understanding similar compounds (Wu et al., 2006).
Photochemical Reactions
- Research into the photochemical reactions of flutamide, highlighting how the drug reacts differently in various solvents when exposed to UV light. This could offer a framework for studying the photochemical stability of related compounds (Watanabe et al., 2015).
Electrolyte Additives for Li-ion Batteries
- The use of aromatic isocyanates, including 4-fluorophenyl isocyanate, to improve the performance of Li-ion batteries by reducing initial irreversible capacities and increasing cycleability, indicating potential applications of fluoro-containing compounds in energy storage technologies (Zhang, 2006).
Synthesis and Characterization of Chemical Derivatives
- The synthesis and full characterization of new amide derivatives that contain fragments similar to known therapeutic agents, suggesting a methodological approach for the development of novel compounds with potential bioactivity (Manolov et al., 2020).
Fluorescent Probes for Biological Applications
- A study on the design and application of a fluorescent probe for the detection of hydrazine in biological and water samples, showcasing the potential of fluoro-containing compounds in environmental and biological sensing technologies (Zhu et al., 2019).
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-10(21-13-5-3-2-4-12(13)16)14(20)19-11-6-8-15(17,18)9-7-11/h2-5,10-11H,6-9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGLNBOSZBHFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)(F)F)OC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
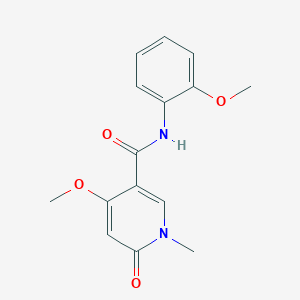
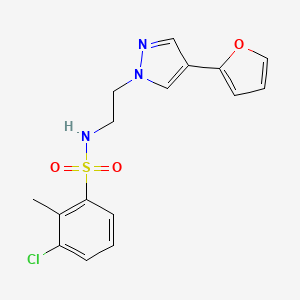
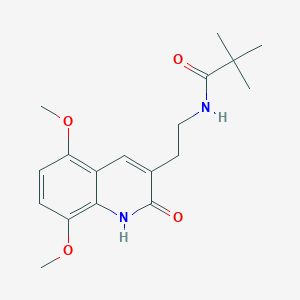
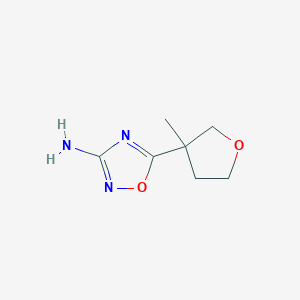
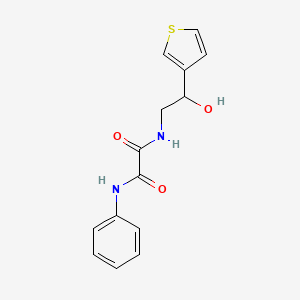
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
